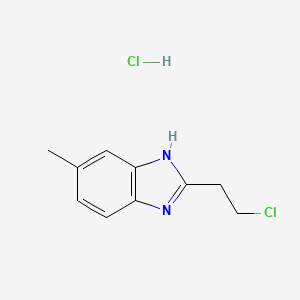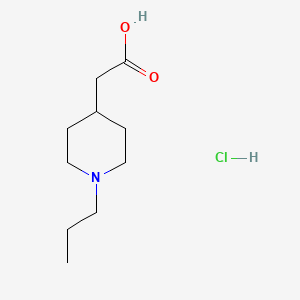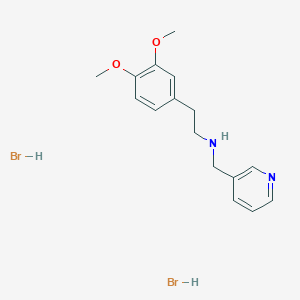
2-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine dihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 2-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine dihydrobromide consists of a pyridine ring attached to an ethanamine group, which is further connected to a phenyl ring substituted with two methoxy groups. The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactivity of 2-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine dihydrobromide has not been extensively studied. As such, information about its reactivity and the types of chemical reactions it can undergo is currently limited .Wissenschaftliche Forschungsanwendungen
Metabolism and Cytochrome P450 Enzymes Involvement
- The compound's metabolism pathways include hydroxylation, O-demethylation, N-dealkylation, dehydrogenation, and combinations thereof, mainly involving CYP3A4 and CYP2D6 enzymes (Nielsen et al., 2017).
Synthesis and Transformation
- It can be synthesized from 3,4-dimethoxyphenyldiazonium chloride and pyridine, and undergoes various transformations to yield different derivatives with potential chemical applications (Singh & Lesher, 1991).
Ferrocene Derivative Positive Redox Moiety
- A ferrocene derivative of this compound demonstrates potential as a positive redox moiety with improved solubility, potential, and multi-electron transfer behavior, indicating applications in high-performance redox couples (Xie et al., 2018).
Photo-induced Oxidation in Complexes
- The compound participates in photo-induced oxidation processes, enhancing the rate of outer sphere electron transfer in specific complexes. This could have implications in photochemistry and molecular activation studies (Draksharapu et al., 2012).
Corrosion Inhibition on Mild Steel
- Schiff base complexes derived from this compound exhibit corrosion inhibition properties on mild steel, relevant in materials and corrosion engineering (Das et al., 2017).
Polymerization Studies
- It is involved in polymerization studies, specifically in the synthesis of cadmium(II) complexes which have applications in polymer chemistry (Lee et al., 2019).
Complexation with Cadmium(II)
- The compound shows potential in complexation reactions with Cadmium(II), which could be relevant in the development of new materials and chemical sensors (Hakimi et al., 2013).
Ligand Exchange and Spin State Equilibria
- It is part of studies on ligand exchange and spin state equilibria in aqueous media, which is significant in understanding the chemical behavior of metal complexes (Draksharapu et al., 2012).
DNA Binding, Nuclease Activity, and Cytotoxicity
- The compound is involved in the study of DNA binding, nuclease activity, and cytotoxic effects, indicating potential biomedical applications, particularly in understanding interactions with genetic material (Kumar et al., 2012).
Hydrothermal Syntheses and Crystal Structures
- Its derivatives are used in hydrothermal syntheses, contributing to the understanding of crystal structures and molecular interactions (Zhang et al., 2010).
Safety And Hazards
The safety and hazards associated with the handling and use of 2-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine dihydrobromide are not well-documented in the literature . It is recommended to handle this compound with appropriate safety measures, such as wearing personal protective equipment and working in a well-ventilated area .
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine;dihydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2.2BrH/c1-19-15-6-5-13(10-16(15)20-2)7-9-18-12-14-4-3-8-17-11-14;;/h3-6,8,10-11,18H,7,9,12H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKIOLUHZGYZGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CN=CC=C2)OC.Br.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Br2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine dihydrobromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

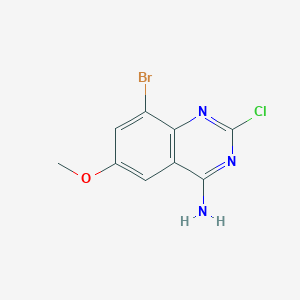
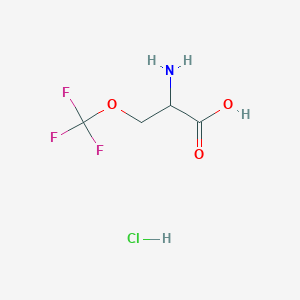
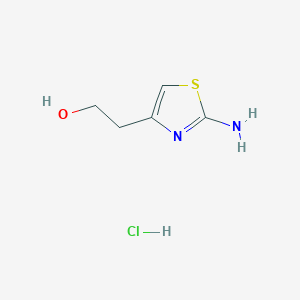
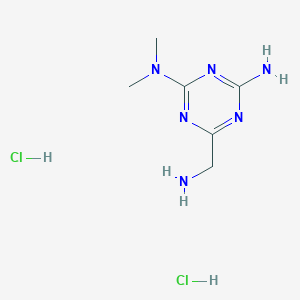

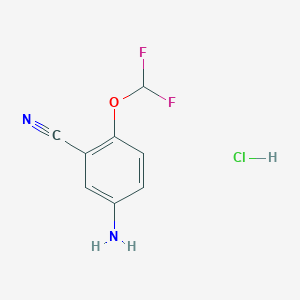
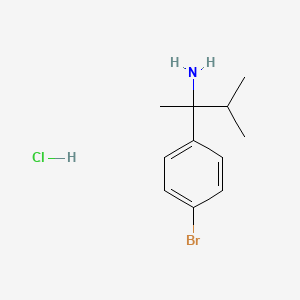
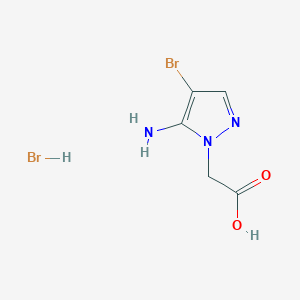
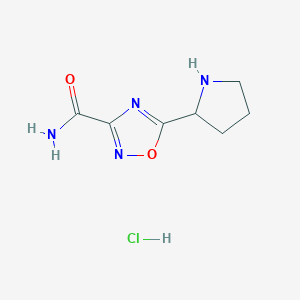
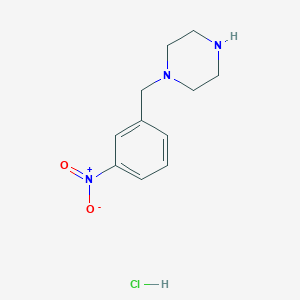
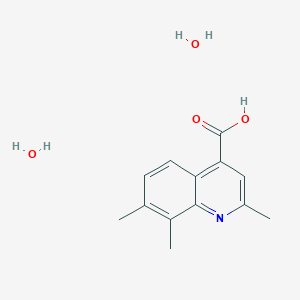
![[2-(1-Benzyl-3-pyrrolidinyl)ethyl]amine dihydrochloride](/img/structure/B1379732.png)
